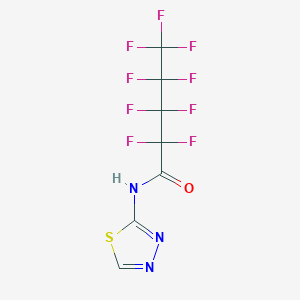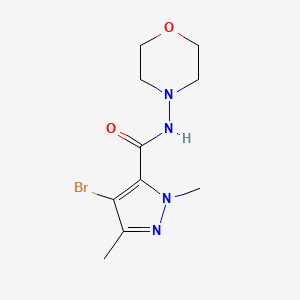![molecular formula C13H14F3N5O3 B10950258 1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid](/img/structure/B10950258.png)
1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid is a complex organic compound with the following structural formula:
C11H16BF3N2O2
This compound contains a pyrazole ring, a trifluoromethyl group, and a carboxylic acid moiety
Preparation Methods
The synthetic routes for this compound involve several steps. One practical method starts from commercially available starting materials and proceeds as follows:
-
Synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazole: : This intermediate can be prepared using a one-step procedure from appropriate precursors . The reaction conditions and reagents are crucial for achieving high yields.
-
Introduction of the Carboxylic Acid Group: : The carboxylic acid functionality can be introduced through various methods, such as amidation or ester hydrolysis.
-
Final Assembly: : The final step involves coupling the carboxylic acid derivative with the 1-methyl-3-trifluoromethyl-1H-pyrazole intermediate to form the target compound.
Chemical Reactions Analysis
1-Methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid can undergo several reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Substitution: The trifluoromethyl group may participate in substitution reactions.
Reduction: Reduction of the pyrazole ring or other functional groups is possible.
Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: Developing new materials or catalysts based on its properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While there are related pyrazole derivatives, the specific combination of the trifluoromethyl group, carboxylic acid, and other substituents makes this compound distinct. Similar compounds include 1-methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid .
Properties
Molecular Formula |
C13H14F3N5O3 |
|---|---|
Molecular Weight |
345.28 g/mol |
IUPAC Name |
2-methyl-4-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3N5O3/c1-7-5-9(13(14,15)16)19-21(7)4-3-10(22)18-8-6-17-20(2)11(8)12(23)24/h5-6H,3-4H2,1-2H3,(H,18,22)(H,23,24) |
InChI Key |
WTQVEFZDRRWCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10950176.png)
![1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea](/img/structure/B10950179.png)
![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10950182.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950192.png)
![ethyl 2-{[({(4E)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10950199.png)

![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950215.png)
![[3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B10950222.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950231.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10950235.png)
![4-chloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10950237.png)
![Ethyl 7-(difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10950238.png)
![6-(2,4-difluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10950249.png)
